(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate
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Overview
Description
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolo[2,3-b]pyridine core, followed by the introduction of the triisopropylsilyl group and the but-2-enoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- Noble gas compounds involving xenon and krypton
Uniqueness
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate is unique due to its specific structural features, such as the triisopropylsilyl group and the but-2-enoate moiety, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H32N2O2Si |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
methyl (E)-4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]but-2-enoate |
InChI |
InChI=1S/C21H32N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h8,10-17H,9H2,1-7H3/b10-8+ |
InChI Key |
UKHGXWARFXHZPL-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C/C=C/C(=O)OC |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)CC=CC(=O)OC |
Origin of Product |
United States |
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